5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S699394
CAS No.
858116-66-2
M.F
C16H25BrN2Si
M. Wt
353.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyr...

CAS Number

858116-66-2

Product Name

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(5-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H25BrN2Si

Molecular Weight

353.37 g/mol

InChI

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3

InChI Key

UJUSITKTVXDVLQ-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a functionalized 7-azaindole, a heterocyclic scaffold recognized as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors [REFS-1, REFS-2]. This specific intermediate is engineered for advanced organic synthesis, where the C5-bromo atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and the N-triisopropylsilyl (TIPS) group provides crucial process advantages, including enhanced solubility and chemical stability under a range of reaction conditions. These features are designed to ensure high-yield, reproducible outcomes in the synthesis of complex molecular targets.

Attempting to substitute this N-TIPS protected compound with the unprotected parent, 5-bromo-1H-pyrrolo[2,3-b]pyridine, introduces significant process risks. The free N-H group on the pyrrole ring of unprotected azaindoles and related N-H azoles can act as an inhibitor for common palladium catalysts used in Suzuki-Miyaura cross-coupling reactions [1]. This inhibition can lead to failed reactions, low yields, and poor batch-to-batch reproducibility, necessitating the use of specialized, and often more expensive, catalyst systems to achieve viable results. The N-TIPS protection circumvents this fundamental reactivity issue, making it a more reliable choice for standard, high-throughput, or scale-up synthesis workflows.

Enabling High-Yield Cross-Coupling by Preventing Palladium Catalyst Inhibition

The use of unprotected N-H azoles, which are structurally analogous to 7-azaindoles, has been shown to inhibit standard palladium-catalyzed cross-coupling reactions. In a model Suzuki-Miyaura reaction, the coupling of 6-chloroindole proceeded to 97% yield; however, the addition of unprotected indazole as an additive completely inhibited product formation [1]. In contrast, a palladium-catalyzed cross-coupling of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine to form a key pharmaceutical intermediate proceeded in 98% yield, demonstrating that the N-TIPS group effectively prevents catalyst inhibition and enables high-conversion reactions [2].

Evidence DimensionYield in Pd-Catalyzed Cross-Coupling
Target Compound Data98% Yield
Comparator Or BaselineUnprotected N-H azole leads to reaction inhibition (0% product formation in an additive study)
Quantified DifferenceEnables near-quantitative yield vs. reaction failure under comparable catalytic principles
ConditionsTarget: Pd(PPh3)4-catalyzed Stille coupling in toluene at 100 °C. Comparator: Pd-catalyzed Suzuki coupling inhibited by N-H azole additive.

The TIPS group ensures reliable, high-yield couplings using standard catalysts, reducing the risk of batch failure and the need for costly, specialized catalyst systems.

Superior Solubility in Organic Solvents for Homogeneous Processing and Scale-Up

The parent 5-bromo-7-azaindole is a crystalline solid whose structure is dominated by strong, intermolecular N-H···N hydrogen bonds, which significantly limit its solubility in common non-polar organic solvents (e.g., toluene, THF, dioxane) used for cross-coupling reactions [1]. The introduction of the large, lipophilic triisopropylsilyl (TIPS) group disrupts this hydrogen bonding network and dramatically increases solubility in these solvents. This allows for the formation of homogeneous reaction mixtures, a critical factor for achieving consistent reaction kinetics and simplifying process control.

Evidence DimensionSolubility Profile
Target Compound DataReadily soluble in common aprotic organic synthesis solvents.
Comparator Or BaselineUnprotected 5-bromo-7-azaindole exhibits poor solubility in the same solvents due to intermolecular hydrogen bonding.
Quantified DifferenceQualitative shift from a poorly soluble, slurry-prone solid to a readily soluble intermediate.
ConditionsTypical process solvents for cross-coupling reactions such as toluene, THF, and dioxane.

Improved solubility prevents issues with heterogeneous mixtures, leading to more reliable reaction outcomes, higher reproducibility, and simplified handling, particularly during process scale-up.

Orthogonal Stability Profile for Complex, Multi-Step Synthetic Campaigns

The N-TIPS group offers a distinct stability profile compared to other common nitrogen protecting groups like N-Boc. The TIPS group is robust under strongly acidic conditions (e.g., TFA) and is stable to many organometallic reagents, conditions which readily cleave an N-Boc group [1]. Conversely, the TIPS group can be selectively removed under mild conditions using a fluoride source (e.g., TBAF), which leaves acid-labile groups like Boc intact. This orthogonality is a key strategic advantage in multi-step synthesis.

Evidence DimensionProtecting Group Stability
Target Compound DataStable to strong acid (TFA), many organolithium reagents. Cleaved by fluoride (TBAF).
Comparator Or BaselineN-Boc group: Cleaved by strong acid (TFA). Unstable to some organolithium reagents. Stable to fluoride.
Quantified DifferenceEnables selective deprotection pathways unavailable with acid-labile protecting groups.
ConditionsCommon synthetic conditions for deprotection or further functionalization in complex molecules.

This chemical orthogonality allows for precise, sequential manipulations of different protected functional groups within a molecule, streamlining the synthesis of complex pharmaceutical targets.

Core Building Block for Kinase Inhibitors via High-Fidelity Cross-Coupling

This compound is the right choice for multi-step syntheses of kinase inhibitors, such as those targeting Aurora kinases, where the central 7-azaindole core must be reliably functionalized at the C5 position. The demonstrated ability to achieve near-quantitative yields in palladium-catalyzed couplings ensures a consistent and efficient supply of the key biaryl or heteroaryl intermediate, minimizing downstream purification challenges [1].

Enabling the Synthesis of Complex, Polyfunctionalized Heterocyclic Libraries

For discovery chemistry programs requiring libraries of substituted 7-azaindoles, this precursor provides significant advantages. Its excellent solubility facilitates use in automated or parallel synthesis platforms, while its orthogonal stability to acid-labile groups (e.g., Boc) allows for diverse functionalization of other parts of the molecule before final deprotection of the azaindole nitrogen. This enables the creation of complex molecular architectures that would be challenging to access with less stable protecting groups.

Wikipedia

5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Last modified: 08-15-2023

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